
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C₁₀H₂₂O₄S₂. This compound is characterized by the presence of both oxygen and sulfur atoms within its structure, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-6,12-dithiatetradecane-1,14-diol typically involves the reaction of diols with sulfur-containing reagents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) to introduce sulfur atoms into the diol structure, followed by oxidation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or sulfides.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and acid chlorides are frequently used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,9-Dioxa-6,12-dithiatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfur atoms allows it to form strong interactions with thiol groups in proteins, potentially altering their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: Similar structure but contains oxygen atoms instead of sulfur.
3,6,9,12-Tetrathiatetradecane-1,14-diol: Contains more sulfur atoms, leading to different chemical properties.
Propiedades
Número CAS |
823797-92-8 |
|---|---|
Fórmula molecular |
C10H22O4S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethoxy]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-3-13-4-9-16-10-6-14-5-8-15-7-2-12/h11-12H,1-10H2 |
Clave InChI |
NOOVYQOSAZFXKR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCSCCOCCSCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


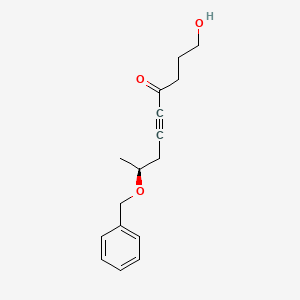

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)
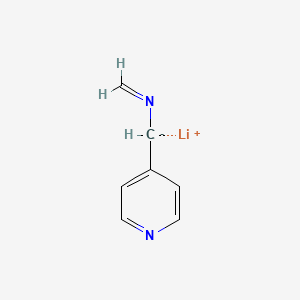
![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
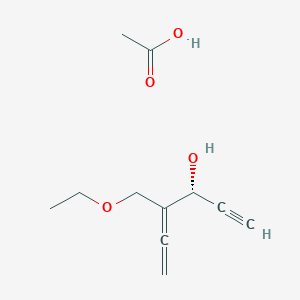
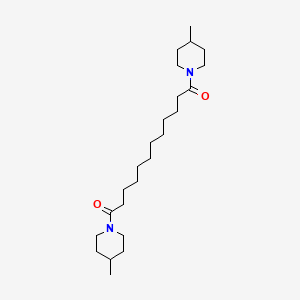
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
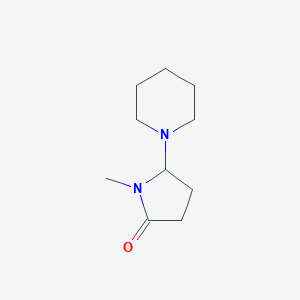
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)

